molecular formula C28H33FN4O6S B1193423 PF-68742

PF-68742

カタログ番号: B1193423
分子量: 572.6524
InChIキー: OTEHECMHSUBJCW-TUXUZCGSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-68742 is a low-molecular-weight (573 Da) benzene sulfonamide inhibitor of HIV-1 entry, identified through high-throughput screening for compounds blocking envelope glycoprotein (Env)-mediated fusion . It exhibits broad-spectrum activity against both CCR5- (R5) and CXCR4- (X4) tropic HIV-1 strains, with 50% effective concentrations (EC₅₀) ranging from ~0.1 to 1 μM in cell-cell fusion and antiviral assays . Mechanistically, PF-68742 targets gp41, specifically interacting with residues near the fusion peptide (FP) and disulfide loop (DSL) regions . Resistance mutations, such as G514R in the FP, reduce viral infectivity by ~90% in the absence of the inhibitor but partially restore infectivity in its presence, suggesting that resistance arises from altered Env conformational dynamics rather than impaired inhibitor binding .

特性

分子式

C28H33FN4O6S

分子量

572.6524

IUPAC名

N-((8aS)-1,4-Dioxo-2-(3-(2-oxopyrrolidin-1-yl)propyl)octahydropyrrolo[1,2-a]pyrazin-7-yl)-3-fluoro-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C28H33FN4O6S/c29-21-7-4-10-24(17-21)40(37,38)33(15-16-39-23-8-2-1-3-9-23)22-18-25-28(36)31(20-27(35)32(25)19-22)14-6-13-30-12-5-11-26(30)34/h1-4,7-10,17,22,25H,5-6,11-16,18-20H2/t22?,25-/m0/s1

InChIキー

OTEHECMHSUBJCW-TUXUZCGSSA-N

SMILES

O=S(C1=CC=CC(F)=C1)(N(C(C2)C[C@@](N2C3=O)([H])C(N(CCCN4C(CCC4)=O)C3)=O)CCOC5=CC=CC=C5)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PF-68742;  PF 68742;  PF68742

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Parameters of PF-68742 and Comparable Inhibitors
Compound Target Molecular Weight EC₅₀ (μM) Resistance Mutations Mechanism Insights
PF-68742 gp41 FP/DSL 573 0.1–1 G514R (FP), DSL mutations Alters Env conformation
RPR103611 gp41 ~500* ~1–10 FP mutations Binds gp41 FP region
IC9564 gp120 V3 ~500* N/A G237R, R252K (gp120) Binds V3 domain, alters Env
T20 (Enfuvirtide) gp41 HR1 4,492 0.001–0.1 HR1 mutations (e.g., G36D) Blocks HR1-HR2 interaction
Furan12l gp41 pocket ~400* 0.001–0.01 Unknown Dual mechanism: fusion inhibition and enhanced infectivity
Indole14g gp41 pocket ~450* 0.01–0.1 Unknown Competes with HR2 peptides
Compound 11 gp41 pocket ~400* 0.1–1 Unknown Binds via hydrogen bonds and hydrophobic interactions

*Estimated molecular weights based on structural analogs.

Key Insights :
  • RPR103611: A structurally related gp41 inhibitor with μM-level activity.
  • IC9564 : A stereoisomer of RPR103611 targeting gp120’s V3 domain, selecting resistance mutations in gp120 (G237R, R252K) rather than gp41 . This contrasts with PF-68742’s gp41-specific mechanism.
  • T20: A peptide-based HR2 inhibitor with sub-nanomolar potency. Resistance arises from HR1 mutations (e.g., G36D), whereas PF-68742 resistance involves FP/DSL mutations, highlighting distinct binding sites .
  • Small-Molecule Pocket Binders (Furan12l, Indole14g, Compound 11) : These inhibitors occupy the gp41 hydrophobic pocket, disrupting fusion-core formation. PF-68742 shares this pocket-targeting mechanism but differs in resistance profiles and structural features (e.g., sulfonamide vs. furan/indole scaffolds) .

Resistance Profiles and Mechanistic Divergence

Table 2: Resistance Mutations and Phenotypic Effects
Compound Resistance Mutations Impact on Infectivity Cross-Resistance with PF-68742
PF-68742 G514R (FP), DSL mutations ↓ 90% infectivity N/A
RPR103611 FP mutations Variable No
IC9564 gp120 mutations Alters Env conformations No
T20 HR1 mutations High resistance No (G514R increases T20 sensitivity )
  • G514R Mutation: Unique to PF-68742, this mutation reduces baseline infectivity but allows partial recovery in the inhibitor’s presence, suggesting PF-68742-bound Env adopts a semi-functional conformation .
  • Cross-Mechanistic Synergy : The G514R mutation increases T20 sensitivity by 10-fold, implying PF-68742 resistance destabilizes Env’s pre-fusion state, exposing T20’s HR1 target site .

Binding Mode and Structural Comparisons

PF-68742’s benzene sulfonamide scaffold engages gp41 through:

Hydrogen bonding : Carboxylate groups interact with Ser640' and Lys574 in the hydrophobic pocket .

Hydrophobic interactions : Aryl groups project into the cavity, similar to Indole14g and Compound 11 .

In contrast, IC9564 binds gp120’s V3 domain, while RPR103611 lacks the sulfonamide group critical for PF-68742’s activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-68742
Reactant of Route 2
PF-68742

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。